

# Structure-Activity Relationship of Pyridazinone Analogs: A Comparative Guide for Drug Discovery

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## Compound of Interest

Compound Name: 5-Iodo-2,3-dihydropyridazin-3-one

Cat. No.: B040729

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive compounds is paramount. This guide provides a comparative analysis of pyridazinone analogs, with a particular focus on the influence of various structural modifications on their biological activity. While specific data on **5-Iodo-2,3-dihydropyridazin-3-one** analogs is limited in publicly available research, this guide synthesizes broader SAR data from the pyridazinone class, offering valuable insights for the rational design of novel therapeutics.

The pyridazinone scaffold is a versatile heterocyclic moiety that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects. [1][2] The biological activity of these compounds is intricately linked to the nature and position of substituents on the pyridazinone ring.

## Comparative Biological Activity of Pyridazinone Analogs

The following tables summarize the quantitative biological data for various pyridazinone analogs, highlighting key SAR trends. The data is compiled from multiple studies and showcases the impact of different structural features on potency against various biological targets.

Compound ID	R1	R2	R3	Target	IC50/EC50 (μM)	Reference
Series 1: Anti-inflammatory Activity (PDE4B Inhibition)						
4ba	6-methyl	H	4-(5-methoxy-1H-indol-3-yl)	PDE4B	0.251	[3]
4aa	6-methyl	H	4-(1H-indol-3-yl)	PDE4B	>20	[3]
4bc	6-phenyl	H	4-(5-methoxy-1H-indol-3-yl)	PDE4B	>20	[3]
Series 2: Vasodilatory Activity						
9	2-(CH2-N-morpholine)	H	6-(4-carboxymethoxyphenyl)	Vasodilation	0.051	[2]
10	2-benzyl	O-benzyl	6-phenyl	Vasodilation	35.3	[2]
13	H	H	6-phenyl-4,5-dihydro	Vasodilation	0.199	[2]
Series 3: Anticancer Activity						

(HCT116  
Cell Line)

Compound X	2-acetohydrazide	6-(3-fluoro-4-methoxyphenyl)	H	HCT116	>100 µg/mL (LC50)	[4]
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#### Key SAR Insights:

- Substitution at N2: The nature of the substituent at the N2 position of the pyridazinone ring significantly influences activity. For instance, in the anti-inflammatory series, a methyl group at R1 (compound 4ba) was optimal for PDE4B inhibition compared to a phenyl group (compound 4bc).[3]
- Substitution at C4: The presence and nature of a substituent at the C4 position can be critical. In the PDE4B inhibitor series, a 5-methoxyindole moiety at R3 (compound 4ba) dramatically increased potency compared to an unsubstituted indole (compound 4aa).[3]
- Substitution at C6: The substituent at the C6 position plays a crucial role in directing the pharmacological activity. For example, a 4-carboxymethyloxyphenyl group at R3 in the vasodilator series led to potent activity.[2]
- Halogenation: While specific data on 5-iodo analogs is scarce, studies on other halogenated pyridazinones suggest that the position and nature of the halogen can modulate activity. For instance, in a series of anti-inflammatory pyridazinones, compounds with chloro and fluoro substitutions on a benzylidene moiety at C5 showed good activity.[5]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

### In vitro PDE4B Inhibition Assay[3]

- Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is radiolabeled with tritium ([3H]-cAMP).

- **Reaction Mixture:** The assay is performed in a buffer containing Tris-HCl, MgCl<sub>2</sub>, and a 5'-nucleotidase.
- **Incubation:** The test compounds, enzyme, and substrate are incubated at 30°C for a specified time.
- **Termination and Separation:** The reaction is stopped by adding a slurry of anion-exchange resin, which binds the unhydrolyzed [3H]-cAMP.
- **Scintillation Counting:** The mixture is centrifuged, and the radioactivity in the supernatant, corresponding to the hydrolyzed product [3H]-AMP, is measured using a liquid scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated, and IC<sub>50</sub> values are determined by non-linear regression analysis.

## Vasodilatory Activity Assay (Isolated Rat Aortic Rings) [2]

- **Tissue Preparation:** Thoracic aortas are excised from male Wistar rats and cut into rings. The endothelium is either kept intact or mechanically removed.
- **Organ Bath Setup:** The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- **Contraction:** The rings are pre-contracted with phenylephrine or KCl.
- **Compound Administration:** Cumulative concentrations of the test compounds are added to the organ bath.
- **Measurement of Relaxation:** The relaxation of the aortic rings is measured isometrically using a force transducer.
- **Data Analysis:** The percentage of relaxation is calculated relative to the pre-contraction tension, and EC<sub>50</sub> values are determined.

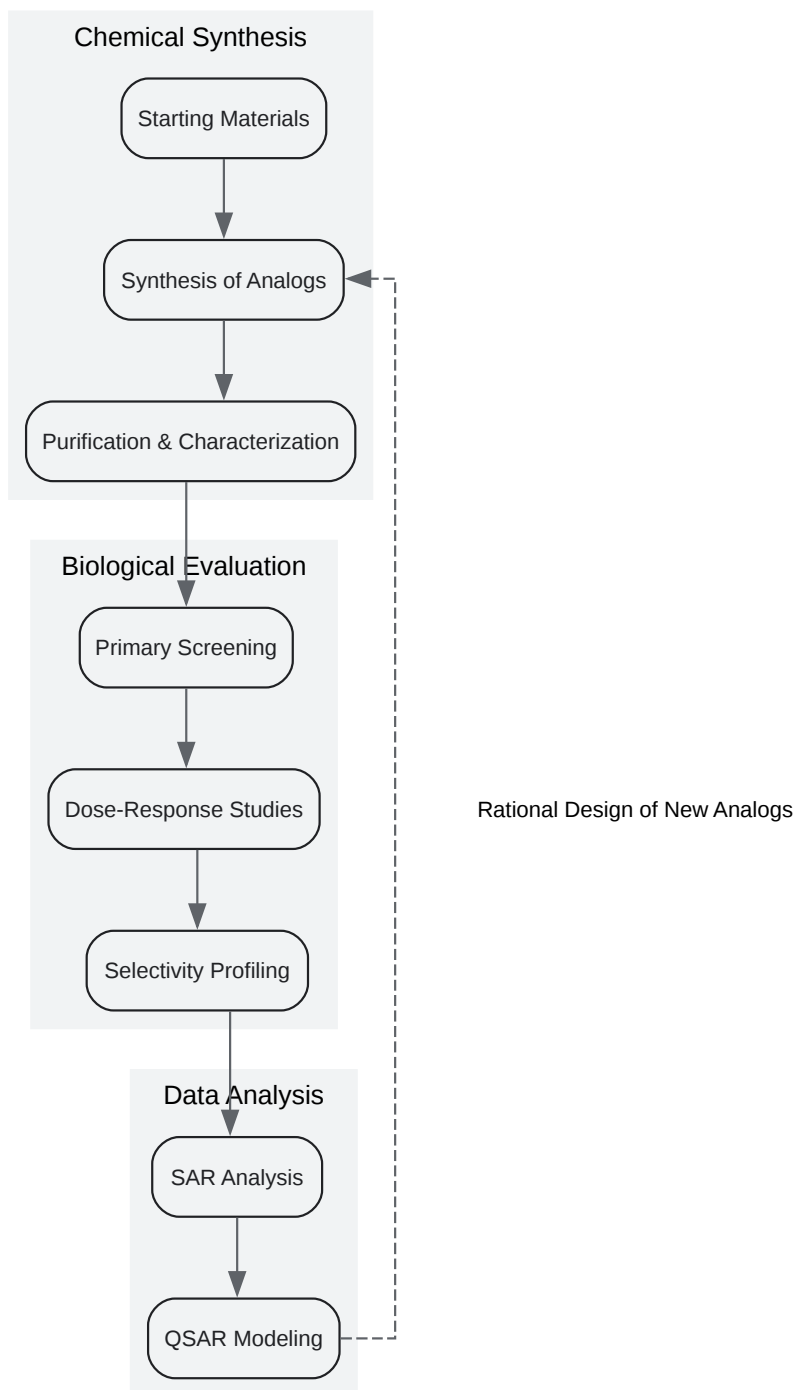
## Antiproliferative Assay (HCT116 Human Colon Carcinoma Cells)[4]

- **Cell Culture:** HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control, and IC50 or LC50 values are determined.

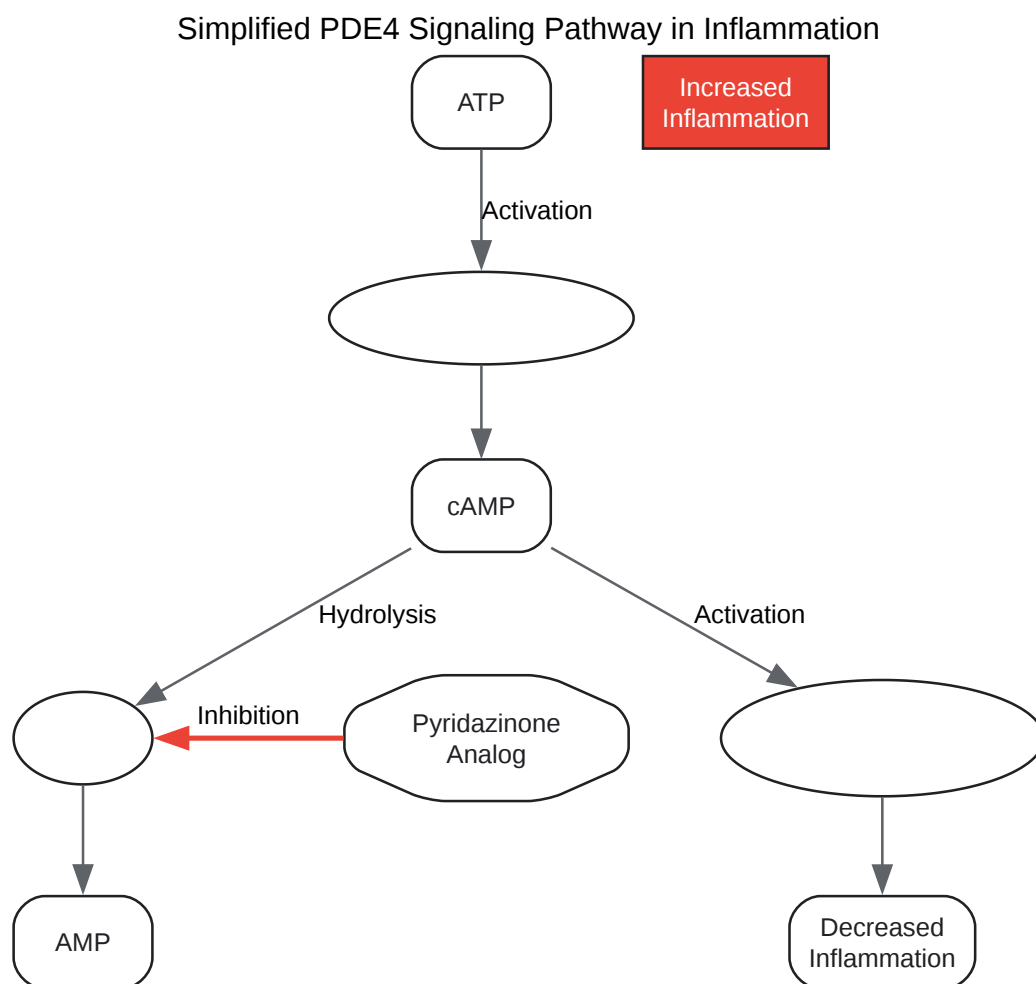
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the SAR of pyridazinone analogs. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

## General Experimental Workflow for SAR Studies

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Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.



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